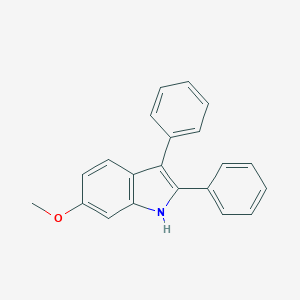

6-Methoxy-2,3-diphenyl-1h-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methoxy-2,3-diphenyl-1h-indole, also known as this compound, is a useful research compound. Its molecular formula is C21H17NO and its molecular weight is 299.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76679. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Activities

6-Methoxy-2,3-diphenyl-1H-indole exhibits several notable biological activities:

- Anticancer Properties : Studies have indicated its potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Neuroprotective Effects : Research highlights its role in protecting neuronal cells from oxidative stress and neurotoxicity, making it a candidate for treating neurodegenerative diseases.

Scientific Research Applications

The applications of this compound span across several domains:

Medicinal Chemistry

Due to its diverse biological activities, this compound serves as a lead structure for developing new drugs targeting conditions such as inflammation and cancer. Its derivatives are being explored for their ability to modulate various signaling pathways involved in disease progression.

Material Science

The unique properties of this compound make it suitable for developing new materials, including organic semiconductors and dyes. Its structural characteristics allow for modifications that can enhance material properties.

Chemical Research

In synthetic organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its reactivity profile enables researchers to explore new chemical transformations and develop innovative synthetic routes.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined the effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis in breast cancer cells (MCF-7). The compound's mechanism was linked to the modulation of the PI3K/Akt signaling pathway.

Case Study 2: Neuroprotection

Research conducted on neuroprotective agents highlighted the potential of this compound in preventing neuronal death induced by oxidative stress. In vitro assays showed that the compound reduced reactive oxygen species (ROS) levels in SH-SY5Y neuroblastoma cells, indicating its protective role against neurodegenerative conditions.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

The methoxy group at position 6 activates the indole nucleus toward electrophilic substitution, with reactivity primarily directed at position 7 due to resonance and inductive effects . Key reactions include:

These reactions highlight the preference for C7 substitution in methoxy-activated indoles, a pattern not observed in non-methoxy analogs .

Palladium-Catalyzed Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura coupling under Pd(OAc)₂ catalysis:

text**[General Procedure](pplx://action/followup)**[2]: - Reagents: Aryl boronic acid (1 eq), Pd(OAc)₂ (3 mol%), KOAc (2 eq), DMF/DMSO (2 mL) - Conditions: 120°C for 18 hours - Outcome: Selective C–H functionalization at electron-rich positions, yielding polysubstituted indoles.

This method enables the synthesis of derivatives like 1-butyl-6-methoxy-2,3-diphenyl-1H-indole in 60% yield .

Substituent-Directed Reactivity

Comparative studies of structurally similar indoles reveal:

The diphenyl groups at C2/C3 sterically hinder substitution at these positions, redirecting reactivity to C7 .

Oxidative Dimerization

Under acidic conditions, this compound undergoes oxidative dimerization via radical intermediates, forming bis-indole derivatives. This process is facilitated by the electron-donating methoxy group .

Functionalization via Aldehyde Intermediates

The 7-formyl derivative serves as a versatile intermediate:

-

Condensation Reactions : Reacts with hydrazines to form hydrazones (e.g., (E)-4,6-dimethoxy-2,3-diphenyl-7-((propan-2-ylidenehydrazono)methyl)-1H-indole) .

-

Reductive Amination : Converts aldehydes to amines using NaBH₃CN or similar reagents .

Key Mechanistic Insights

Propiedades

Número CAS |

14292-85-4 |

|---|---|

Fórmula molecular |

C21H17NO |

Peso molecular |

299.4 g/mol |

Nombre IUPAC |

6-methoxy-2,3-diphenyl-1H-indole |

InChI |

InChI=1S/C21H17NO/c1-23-17-12-13-18-19(14-17)22-21(16-10-6-3-7-11-16)20(18)15-8-4-2-5-9-15/h2-14,22H,1H3 |

Clave InChI |

CBBSRYILNOHEQH-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |

SMILES canónico |

COC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Key on ui other cas no. |

14292-85-4 |

Sinónimos |

6-methoxy-2,3-diphenyl-1H-indole |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.